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Compound of Interest

Compound Name: 4-Aminohexan-1-ol

Cat. No.: B2386691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Aminohexan-1-ol, a valuable bifunctional molecule in organic synthesis and medicinal

chemistry. This document outlines the expected data from key analytical techniques, provides

detailed experimental protocols for data acquisition, and presents a logical workflow for

spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Aminohexan-1-ol. It is
important to note that while Infrared and Mass Spectrometry data are based on experimental

findings, the Nuclear Magnetic Resonance (NMR) data are predicted values due to the limited

availability of published experimental spectra for this specific isomer. Predicted values are

generated using advanced computational algorithms and serve as a reliable reference for

spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-
Aminohexan-1-ol
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Protons at Carbon
Predicted Chemical
Shift (ppm)

Multiplicity Integration

C1 (-CH₂OH) 3.62 Triplet 2H

C2 (-CH₂-) 1.55 Multiplet 2H

C3 (-CH₂-) 1.45 Multiplet 2H

C4 (-CH(NH₂)-) 2.75 Multiplet 1H

C5 (-CH₂-) 1.40 Multiplet 2H

C6 (-CH₃) 0.92 Triplet 3H

-OH Variable Broad Singlet 1H

-NH₂ Variable Broad Singlet 2H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-
Aminohexan-1-ol

Carbon Atom Predicted Chemical Shift (ppm)

C1 (-CH₂OH) 62.8

C2 (-CH₂-) 32.5

C3 (-CH₂-) 30.1

C4 (-CH(NH₂)-) 51.5

C5 (-CH₂-) 29.8

C6 (-CH₃) 10.2

Table 3: Infrared (IR) Spectroscopic Data for 4-
Aminohexan-1-ol
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3380 - 3250 Strong, Broad O-H and N-H stretching

2960 - 2850 Strong C-H stretching (alkane)

1590 Medium N-H bending (scissoring)

1465 Medium C-H bending

1060 Strong C-O stretching

Source: Adapted from vapor-phase IR spectra available on PubChem.[1]

Table 4: Mass Spectrometry (MS) Data for 4-
Aminohexan-1-ol

m/z Relative Intensity Possible Fragment

117 Moderate [M]⁺ (Molecular Ion)

100 High [M - NH₃]⁺

87 High [CH(NH₂)(CH₂)CH₃]⁺

70 High [CH₂CH₂CH₂NH₂]⁺

44 Base Peak [CH₂=NH₂]⁺

Source: Adapted from NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

4-Aminohexan-1-ol.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of 4-Aminohexan-1-ol in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of

solvent is critical; D₂O can be used to exchange the labile -OH and -NH₂ protons, causing

their signals to disappear, which can aid in peak assignment.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and shim the instrument to the lock frequency of the deuterated solvent to ensure a

homogeneous magnetic field.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Aminohexan-1-ol.

Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small drop of neat liquid 4-Aminohexan-1-ol directly onto the ATR crystal.

Ensure the crystal is clean before and after the measurement using an appropriate solvent

(e.g., isopropanol) and a soft, lint-free tissue.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Record a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Aminohexan-1-
ol.

Methodology:

Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a dilute solution of 4-Aminohexan-1-ol in a volatile solvent (e.g., methanol or

dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC)

system for separation and purification.
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In the ion source, bombard the sample with high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis:

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or other detector records the abundance of each ion.

Data Processing:

The software generates a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Identify the molecular ion peak ([M]⁺) and major fragment ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like 4-Aminohexan-1-ol.
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Caption: Workflow for Spectroscopic Data Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 4-
Aminohexan-1-ol. For professionals in drug development and chemical research, this

information is crucial for quality control, reaction monitoring, and structural verification of

synthesized compounds. The provided protocols offer a standardized approach to data

acquisition, ensuring reproducibility and accuracy in experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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